molecular formula C20H26N6O4 B2928558 N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105219-63-3

N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2928558
CAS RN: 1105219-63-3
M. Wt: 414.466
InChI Key:
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Description

N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C20H26N6O4 and its molecular weight is 414.466. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Oxazoloquinazolinones : J. Chern et al. (1988) demonstrated a method for synthesizing oxazoloquinazolinones starting from anthranilamide, which is structurally related to N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. They used isocyanates to synthesize these compounds, which are crucial in medicinal chemistry (Chern et al., 1988).

  • Computer Prediction of Biological Activity : S. Danylchenko et al. (2016) used computer modeling to predict the biological activity of triazoloquinazoline derivatives. This study is relevant because it shows the potential of using computational methods to predict the activities of complex molecules like N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (Danylchenko et al., 2016).

Biological Applications

  • Antimicrobial Agents : N. Pokhodylo et al. (2021) synthesized novel triazole carboxamides and evaluated their antimicrobial activities against various pathogens. This study is relevant for understanding the potential of triazoloquinazoline derivatives as antimicrobial agents, which could include N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (Pokhodylo et al., 2021).

  • Antioxidant and Antibacterial Activity : R. Gadhave and B. Kuchekar (2020) designed and synthesized benzothiazole-based triazoloquinazoline derivatives. They assessed these compounds for antioxidant and antibacterial activity, providing insights into the potential pharmacological applications of triazoloquinazolines (Gadhave & Kuchekar, 2020).

Pharmacological Potential

  • H1-Antihistaminic Agents : V. Alagarsamy et al. (2008) synthesized a series of triazoloquinazolines and tested them for H1-antihistaminic activity. Their research highlights the potential of these compounds, including N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, in treating allergic reactions (Alagarsamy et al., 2008).

properties

IUPAC Name

N-butan-2-yl-4-methyl-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4/c1-6-12(4)22-17(28)13-7-8-14-15(9-13)26-19(24(5)18(14)29)23-25(20(26)30)10-16(27)21-11(2)3/h7-9,11-12H,6,10H2,1-5H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYWTISIUZBZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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